molecular formula C12H15ClO2 B3315086 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene CAS No. 951891-45-5

2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene

Cat. No. B3315086
CAS RN: 951891-45-5
M. Wt: 226.7 g/mol
InChI Key: DBEOPVFGYRSRKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, such as 1-phenyl-2-chloro-4-methylpent-4-ene, 3,4-dihydro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and 1-phenyl-2-chloro-3-methyl-4-pentyn-4-ol. It has also been used as a reagent in the synthesis of a variety of pharmaceuticals, such as amlodipine and clopidogrel. In addition, it has been used in the synthesis of materials for use in optoelectronics, such as polymers and liquid crystals.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene in laboratory experiments is its ability to act as a catalyst in various reactions. This allows researchers to synthesize a variety of organic compounds and pharmaceuticals with high yields and purity. However, the compound is toxic and can cause irritation to the skin, eyes, and mucous membranes, so it is important to use the compound with caution in laboratory experiments.

Future Directions

Due to its wide range of uses in scientific research, there are a number of potential future directions for the use of 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene. These include the development of new synthetic methods for the synthesis of organic compounds and pharmaceuticals, the development of new materials for use in optoelectronics, and the development of new methods for the detection and quantification of the compound in biological samples. In addition, further research is needed to better understand the biochemical and physiological effects of the compound.

properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOPVFGYRSRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246413
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-45-5
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Reactant of Route 2
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
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2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
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2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Reactant of Route 6
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene

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